3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Description
This compound is a fused heterocyclic system combining a benzimidazole core with a triazolo-benzothiazole scaffold, modified by a nitro group at the 6-position of the benzimidazole and a sulfanyl-linked methyl group. The structure integrates multiple pharmacophores:
- Benzimidazole: Known for antimicrobial, antiviral, and anticancer activities due to its ability to intercalate DNA or inhibit enzymes like topoisomerases .
- Triazolo-Benzothiazole: This bicyclic system enhances metabolic stability and bioavailability, with reported antitumor and anti-inflammatory properties .
- Nitro Group: Electron-withdrawing substituents like nitro groups often improve binding affinity to biological targets, such as nitroreductase enzymes in hypoxic tumor cells .
The synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation of aminobenzothiazole derivatives with nitro-benzimidazole precursors, as seen in analogous triazolo-benzothiazole syntheses . Spectral characterization (IR, NMR, mass spectrometry) would confirm the absence of alkyne stretches (~2150 cm⁻¹) and presence of triazole/bensothiazole ring protons .
Properties
CAS No. |
675841-99-3 |
|---|---|
Molecular Formula |
C16H10N6O2S2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C16H10N6O2S2/c23-22(24)9-5-6-10-11(7-9)18-14(17-10)8-25-15-19-20-16-21(15)12-3-1-2-4-13(12)26-16/h1-7H,8H2,(H,17,18) |
InChI Key |
KJDIQVIOJNWPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-])S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those containing the benzimidazole moiety. The compound has shown efficacy against a range of bacteria and fungi:
- Bacterial Inhibition : Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group in the benzimidazole structure enhances this activity, making it a candidate for developing new antibiotics .
- Fungal Activity : The compound has also demonstrated antifungal properties, particularly against strains like Candida albicans, with minimum inhibitory concentrations (MIC) reported in various studies .
Anticancer Properties
Benzothiazole derivatives are increasingly recognized for their anticancer potential. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines:
- Mechanisms of Action : It is believed that the triazole and benzothiazole components contribute to apoptosis induction in cancer cells. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation .
- Case Studies : In vitro studies have reported significant activity against human melanoma cells, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are another area of interest:
- Inflammation Models : Preclinical models have demonstrated that benzothiazole derivatives can reduce inflammation markers significantly. The compound's ability to inhibit cyclooxygenase (COX) enzymes points to its potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that compounds similar to 3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole may possess neuroprotective properties:
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure frequency in animal models, indicating potential applications in epilepsy treatment .
Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit DNA replication in bacterial and cancer cells, making it effective against infections and tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Synthetic Methods: The target compound’s sulfanyl-methyl linkage distinguishes it from S,N-bis-triazole hybrids (e.g., 6a–f), which use dual triazole-sulfonamide groups for enhanced solubility and hydrogen bonding . Unlike triazolo-thiadiazoles (e.g., 17c), which form via cyclocondensation of 4-amino-5-mercapto-triazoles with carboxylic acids , triazolo-benzothiazoles often derive from diaminobenzothiazole precursors .
Biological Activity: Anticancer Potential: Triazolo-thiadiazoles with naphthyl (IC₅₀: 12 µM) or fluorophenyl groups (IC₅₀: 18 µM) show superior antiproliferative activity compared to non-fluorinated analogues (IC₅₀: >50 µM) . The nitro group in the target compound may confer selectivity for hypoxic tumors via nitroreductase activation . Antimicrobial Activity: Fluorinated benzothiazoles (e.g., TZ-5 in ) exhibit MIC values as low as 3.13 mg/L against S. aureus, comparable to chloromycin. The nitro-benzimidazole moiety in the target compound may enhance Gram-negative activity due to increased membrane penetration .
Physicochemical Properties: Lipophilicity: Aryloxy groups (e.g., phenoxymethyl in ) increase logP values, improving blood-brain barrier permeability. The sulfanyl-methyl linker in the target compound may balance hydrophilicity and lipophilicity for oral bioavailability.
Biological Activity
The compound 3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 331.37 g/mol. The structure features a benzimidazole moiety substituted with a nitro group and a sulfanyl group linked to a triazole and benzothiazole framework.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O5S2 |
| Molecular Weight | 331.37 g/mol |
| CAS Number | 40726-04-3 |
| LogP | 3.586 |
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of benzimidazole and related compounds often exhibit significant anticancer properties. For instance:
- Mechanisms of Action : Compounds with similar structures have shown to induce apoptosis in cancer cell lines through the inhibition of critical pathways such as the Bcl-2 family proteins and the activation of caspases .
- Case Studies : A study demonstrated that related triazole compounds displayed potent cytotoxicity against various cancer cell lines, suggesting that the incorporation of the triazolo moiety enhances their anticancer efficacy .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Antibacterial Effects : Similar compounds have been tested against Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives have shown significant antibacterial activity compared to standard antibiotics like chloramphenicol .
- Mechanism : The presence of electron-withdrawing groups (like the nitro group) on the aromatic ring is often correlated with enhanced antibacterial activity due to increased electron deficiency facilitating interactions with bacterial enzymes .
3. Antiparasitic Activity
There is emerging evidence that compounds containing benzimidazole frameworks can exhibit antiparasitic effects:
- Efficacy Against Parasites : Some studies suggest that modifications in the benzimidazole structure can lead to improved efficacy against parasites such as Trypanosoma and Leishmania species.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of a nitro group at position 6 on the benzimidazole ring has been shown to enhance cytotoxicity and selectivity against cancer cells .
- Linkage Variations : Modifications in the sulfanyl linkage or variations in the triazole structure can significantly impact the compound's biological profile.
Case Studies
Several case studies highlight the compound's potential:
- Study on Anticancer Activity : A recent study evaluated a series of benzimidazole derivatives, including similar structures to our compound, revealing IC50 values lower than those of established chemotherapeutics like doxorubicin against various tumor cell lines .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited effective inhibition against both Staphylococcus aureus and Escherichia coli, supporting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
